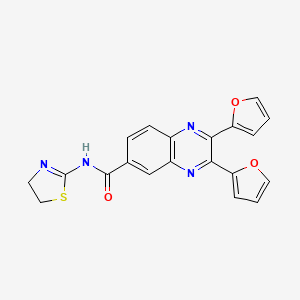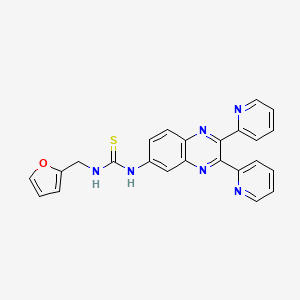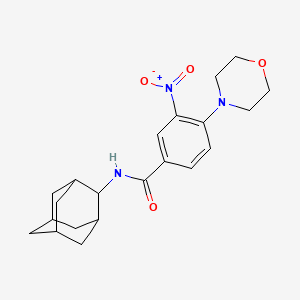
N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide
Overview
Description
N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide is a complex organic compound featuring an adamantyl group, a morpholine ring, and a nitrobenzamide moiety The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 2-adamantanone, which is then reacted with morpholine and 4-nitrobenzoyl chloride under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran or acetonitrile and catalysts such as rhodium or ruthenium salts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The choice of catalysts and solvents can also be tailored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the adamantyl moiety .
Scientific Research Applications
N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain proteins, while the morpholine ring can influence its solubility and bioavailability. The nitrobenzamide moiety can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide is unique due to the combination of its adamantyl, morpholine, and nitrobenzamide groups. This combination imparts distinct physical and chemical properties, making it a versatile compound for various applications. Its structural complexity also allows for the exploration of diverse chemical reactions and potential therapeutic uses .
Properties
IUPAC Name |
N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c25-21(22-20-16-8-13-7-14(10-16)11-17(20)9-13)15-1-2-18(19(12-15)24(26)27)23-3-5-28-6-4-23/h1-2,12-14,16-17,20H,3-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPUDEPNDCYBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3C4CC5CC(C4)CC3C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4009884.png)
![methyl (2S,4R)-4-{[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4009893.png)
![(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B4009899.png)
![4-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4009900.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B4009907.png)
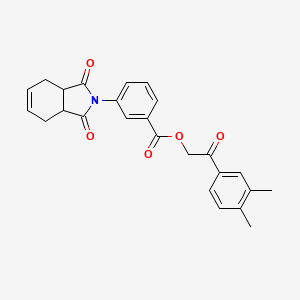
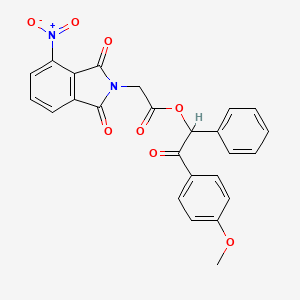
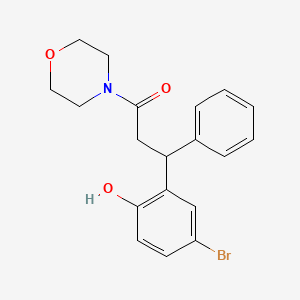
![1-(anilinomethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4009938.png)
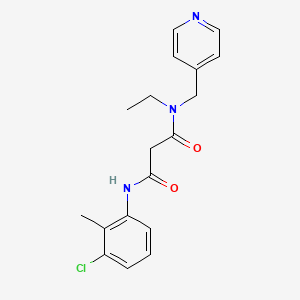
![1-(4-bromophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4009952.png)

